REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH:10]1[CH2:15][O:14][C:13]2[CH:16]=[CH:17][C:18]([N+:25]([O-])=O)=[C:19]([CH2:20][C:21](OC)=[O:22])[C:12]=2[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.C(O)C>[CH2:1]([NH:8][CH2:9][CH:10]1[O:11][C:12]2=[C:19]3[C:18](=[CH:17][CH:16]=[C:13]2[O:14][CH2:15]1)[NH:25][C:21](=[O:22])[CH2:20]3)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
methyl ester
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1OC2=C(OC1)C=CC(=C2CC(=O)OC)[N+](=O)[O-]
|
Name
|
ethyl acetate ethanol
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
ADDITION
|
Details
|
Platinum oxide (35 weight percent) was added
|
Type
|
CUSTOM
|
Details
|
placed under 50 psi of hydrogen gas on a Parr shaker overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material with a more polar product
|
Type
|
CUSTOM
|
Details
|
having been formed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a 0.5 μm syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washing with 1:1 EtOAc/EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure to a pale red-brown glass
|
Type
|
DISSOLUTION
|
Details
|
The crude material was redissolved in ethanol (20 mL)
|
Type
|
ADDITION
|
Details
|
20 μL of concentrated HCl were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a light orange film
|
Type
|
CUSTOM
|
Details
|
This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC1COC=2C(=C3CC(NC3=CC2)=O)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |